molecular formula C17H17N3O3 B3242229 Ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate CAS No. 150582-31-3

Ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate

Cat. No.: B3242229
CAS No.: 150582-31-3
M. Wt: 311.33 g/mol
InChI Key: HBUBTGAIWXMDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo-pyridazine class, characterized by a fused bicyclic framework with ester and ketone functionalities. Key structural features include:

  • 1,3-dimethyl substituents: Enhances steric bulk and modulates electronic effects.
  • Ethyl carboxylate: Provides solubility in organic solvents and reactivity for further derivatization.

Properties

IUPAC Name

ethyl 1,3-dimethyl-4-oxo-5-phenylpyrrolo[2,3-d]pyridazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-4-23-17(22)15-11(2)14-13(19(15)3)10-18-20(16(14)21)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUBTGAIWXMDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)C=NN(C2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction may involve the use of reagents such as acetic anhydride, phosphorus oxychloride, or other cyclizing agents to form the pyridazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Process optimization, including temperature control, solvent choice, and reaction time, is crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding reduced forms.

  • Substitution: Substitution reactions at various positions on the pyridazine ring can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like halides, amines, or alcohols.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate may be used to study biological processes and interactions. Its derivatives can serve as probes or inhibitors in biochemical assays.

Medicine: The compound and its derivatives have potential medicinal applications. They may be investigated for their pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities.

Industry: In the industrial sector, this compound can be used in the development of new materials, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to derivatives with modifications in substituents, heterocyclic cores, or functional groups (Table 1).

Table 1: Structural Comparison of Selected Pyrrolo-Pyridazine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 1,3-dimethyl; 5-phenyl C₁₇H₁₇N₃O₃ ~311.34* Ester, ketone, phenyl
Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate 1,3,5-trimethyl C₁₂H₁₅N₃O₃ 249.27 Ester, ketone, methyl
Ethyl 3,7-dimethyl-1-oxo-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-2-carboxylate Pyrazolo-pyridazine core C₁₂H₁₅N₃O₃ 249.27 Ester, ketone, methyl
Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate Imidazo-pyridazine core C₁₁H₁₁N₃O₂ 217.23 Ester, methyl

*Estimated based on analogous structures.

Key Observations :

  • The phenyl group in the target compound increases molecular weight and steric bulk compared to methyl-substituted analogs (e.g., ).

Physical and Spectroscopic Properties

Melting Points and Solubility :

  • Methyl-substituted analogs (e.g., ) are often oils or low-melting solids, while phenyl-containing derivatives (target compound) likely exhibit higher melting points due to enhanced crystallinity from aromatic stacking .
  • The ethyl carboxylate group improves solubility in polar aprotic solvents (e.g., DMF, acetone) across all analogs .

NMR Data :

  • The 5-phenyl group in the target compound would deshield aromatic protons, causing downfield shifts in ¹H NMR (δ ~7.2–7.6 ppm) compared to methyl groups (δ ~2.1–2.5 ppm) .
  • ¹³C NMR signals for the ketone (C=O) and ester (COOEt) groups are expected near δ 170–180 ppm, consistent with analogs .

Yield Considerations :

  • Introducing bulky substituents (e.g., phenyl) may reduce yields due to steric hindrance during cyclization, whereas methyl groups (e.g., ) allow higher efficiency .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystallographic data for related compounds (e.g., ) suggest that phenyl groups promote layered packing via π-π interactions, whereas methyl-substituted analogs form weaker van der Waals networks .
  • Hydrogen-bonding motifs (e.g., N–H···O=C) are critical for stabilization; the ketone and ester groups in the target compound likely participate in such interactions .

Biological Activity

Ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

The synthesis of this compound typically involves multi-step organic reactions that create the pyrrolopyridazine framework. The compound's molecular formula is C15H16N2O3C_{15}H_{16}N_2O_3 with a molecular weight of approximately 272.30 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrolopyridazine derivatives. This compound has shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF712.50Induction of apoptosis
A54926.00Cell cycle arrest
HepG215.00Inhibition of proliferation

IC50 values indicate the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.

Assay Result
COX-1 InhibitionIC50 = 0.95 µM
COX-2 InhibitionIC50 = 0.30 µM

Enzyme Inhibition

A study focused on the inhibition of phosphodiesterase (PDE) enzymes revealed that this compound acts as a selective inhibitor for PDE4 subtypes A, B, and D.

PDE Subtype IC50 (µM)
PDE4A0.16
PDE4B0.20
PDE4D0.25

Case Studies

In a controlled study involving the treatment of cancer cell lines with this compound:

  • Study on MCF7 Cells : The compound induced apoptosis through the activation of caspase pathways.
  • Study on A549 Cells : It was observed that the compound caused significant cell cycle arrest at the G2/M phase.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups.

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of this pyrrolopyridazine derivative?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with pyrrole derivatives and hydrazine to form the pyrrolopyridazine core. Key parameters for optimization include:

  • Temperature : Elevated temperatures (~100–120°C) improve cyclization efficiency but may require inert atmospheres to prevent side reactions.
  • Solvent Composition : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while protic solvents (e.g., ethanol) may stabilize reactive intermediates during esterification.
  • Catalyst Use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid or triethylamine) can accelerate specific steps, such as imine formation or ring closure.
    Yield optimization often requires iterative adjustment of these parameters. For example, a study reported a 15% yield increase by switching from ethanol to DMF under reflux conditions .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming substituent positions and detecting tautomeric forms. For instance, the absence of a proton signal at δ 10–12 ppm in DMSO-d6 confirms the absence of NH groups in the final product .
  • X-ray Crystallography : Single-crystal X-ray diffraction (employing SHELXL or similar software) resolves bond lengths and angles. For example, planar geometry is confirmed by torsional angles (e.g., N1—C1—C2—C3 = 179.21°) and double-bond character (C4═N2 = 1.291 Å) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C12H15N3O3) and detects fragmentation patterns indicative of ester or amide cleavage .

Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:
Discrepancies in crystallographic data (e.g., unexpected bond lengths or residual electron density) often arise from disorder, twinning, or incomplete model parameterization. Recommended steps include:

Validation with SHELX Software : Use SHELXL’s rigid-bond restraint (RIGU) to stabilize geometrically strained regions .

Hamilton Test : Apply statistical tests to compare refinement models (e.g., isotropic vs. anisotropic thermal parameters) .

Density Functional Theory (DFT) Validation : Compare experimental bond lengths/angles with computational predictions to identify outliers .
For example, a study resolved disorder in the phenyl ring by partitioning occupancy between two orientations and refining with geometric restraints .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

Methodological Answer:
SAR studies focus on modifying substituents to improve interactions with biological targets (e.g., enzymes):

  • Phenyl Substituents : Introducing electron-withdrawing groups (e.g., Cl or NO2) at the para position enhances π-stacking with hydrophobic enzyme pockets, as observed in analogs with 20% higher inhibitory activity .
  • Ester Group Optimization : Replacing ethyl with bulkier esters (e.g., tert-butyl) reduces metabolic degradation, improving pharmacokinetic profiles .
  • Heteroatom Substitution : Replacing oxygen with sulfur in the pyridazine ring alters electronic properties, potentially enhancing binding affinity .
    Validating SAR requires in vitro assays (e.g., enzyme inhibition) coupled with molecular docking simulations .

Advanced: What strategies are effective for analyzing hydrogen-bonding patterns and their role in solid-state stability?

Methodological Answer:
Hydrogen-bonding networks in crystals influence stability and solubility. Key analytical approaches include:

  • Graph Set Analysis : Categorize interactions (e.g., R22(8) motifs) using Etter’s rules to identify dominant packing motifs .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H···O/N interactions contributing >30% of surface contacts) .
  • Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with hydrogen-bond density. For example, a study showed that stronger N—H···O bonds increased melting points by ~15°C compared to weaker C—H···O interactions .

Advanced: How can computational methods predict reactivity and regioselectivity in derivatization reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For instance, the C2 position (carboxylate) is more electrophilic (LUMO = -1.2 eV) than the pyrrole ring .
  • Molecular Dynamics (MD) Simulations : Simulate reaction trajectories in explicit solvents (e.g., water vs. DCM) to assess solvent effects on regioselectivity.
  • Density Functional Theory (DFT) : Optimize transition states to identify kinetic vs. thermodynamic control. For example, DFT revealed that ester hydrolysis proceeds via a tetrahedral intermediate with a ΔG‡ of 25 kcal/mol .

Advanced: What experimental and computational tools validate non-covalent interactions in solution-phase studies?

Methodological Answer:

  • NMR Titration : Monitor chemical shift changes (e.g., upfield shifts in aromatic protons) to quantify binding constants (Ka) with biological targets .
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy/entropy contributions to binding, distinguishing hydrophobic from electrostatic interactions.
  • Molecular Docking (AutoDock Vina) : Simulate ligand-receptor interactions using crystal structures (e.g., PDB entries) to prioritize synthetic targets .

Advanced: How can researchers address challenges in crystallizing this compound for structural studies?

Methodological Answer:
Crystallization challenges (e.g., oily precipitates or microcrystals) require tailored strategies:

  • Solvent Screening : Use high-throughput platforms to test 50+ solvent combinations (e.g., hexane/ethyl acetate gradients).
  • Additive Screening : Introduce small molecules (e.g., n-octanol or ionic liquids) to modulate nucleation kinetics.
  • Temperature Ramping : Gradual cooling (e.g., 40°C → 4°C over 48 hours) promotes larger crystal growth. A study achieved suitable crystals using 2:1 chloroform/methanol with 0.5% trifluoroacetic acid additive .

Basic: What safety and handling protocols are essential for laboratory-scale synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal exposure.
  • Ventilation : Use fume hoods for steps involving volatile reagents (e.g., hydrazine or DMF).
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, as highlighted in protocols for similar pyrrolopyridazines .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed active analogs.
  • Solvent Correction Models : Apply implicit/explicit solvent models in docking simulations to account for solvation effects.
  • Meta-Analysis : Compare datasets across analogs to identify outliers (e.g., compounds with unaccounted metabolic activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate
Reactant of Route 2
Ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.